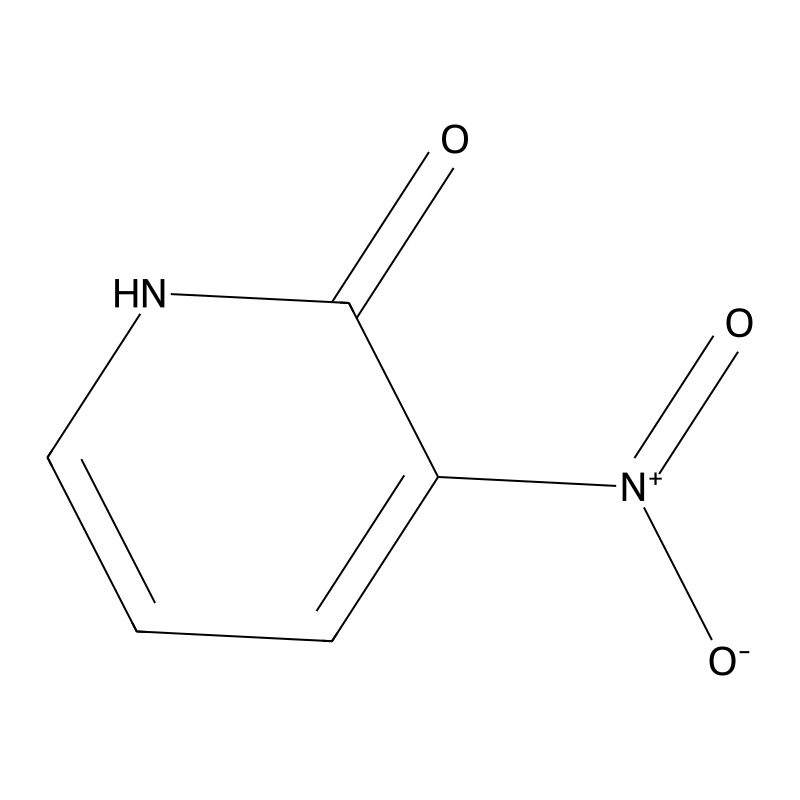2-Hydroxy-3-nitropyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis
Potential applications
Research suggests potential applications for 2-Hydroxy-3-nitropyridine in various scientific fields, although limited information is available on its specific uses. One example is its role as a precursor in the synthesis of sulfonates, which have been identified as potent inhibitors of cell proliferation and tubulin polymerization. This finding was reported in a study published in the journal "Molecules" [].
Safety precautions
It is crucial to handle 2-Hydroxy-3-nitropyridine with caution as it possesses several safety hazards. Research has classified it as a skin irritant, eye irritant, and potential respiratory irritant []. Due to these hazards, proper safety protocols and personal protective equipment are essential when working with this chemical.
2-Hydroxy-3-nitropyridine is an organic compound with the molecular formula C₅H₄N₂O₃ and a molecular weight of 140.1 g/mol. It appears as a yellow crystalline solid and is known for its unique chemical properties, including the presence of both hydroxyl and nitro functional groups. The compound is classified under various names, including 2-hydroxy-3-nitropyridine and 3-nitro-2-pyridinol, and has a CAS number of 6332-56-5. Its melting point is reported to be around 212°C, indicating its stability under standard laboratory conditions .
- Reduction Reactions: This compound can be reduced to yield other derivatives.
- Esterification Reactions: It can react with acids to form esters, which are useful in various applications.
- Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other substituents .
The biological activity of 2-hydroxy-3-nitropyridine has been explored in various studies. It exhibits antimicrobial properties and has shown potential as an antitumor agent. The compound's ability to inhibit cell proliferation makes it a candidate for further research in cancer therapeutics . Additionally, it has been noted for its role in biochemical pathways related to nitrogen metabolism.
Several methods exist for synthesizing 2-hydroxy-3-nitropyridine:
- Nitration of 2-Hydroxypyridine: This method involves the dropwise addition of nitric acid to a solution of 2-hydroxypyridine dissolved in pyridine, followed by stirring at room temperature. The reaction typically requires cooling to control the reaction temperature and prevent decomposition. After several cycles of concentration and neutralization with alkaline substances, the desired product is obtained .
- Alternative Synthesis Routes: Other methods may involve different nitrating agents or solvents, but the fundamental principle remains similar—introducing a nitro group into the pyridine ring while maintaining the hydroxyl group .
The applications of 2-hydroxy-3-nitropyridine span various fields:
- Pharmaceuticals: Its antitumor and antimicrobial properties make it valuable in drug development.
- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic compounds.
- Agricultural Chemicals: The compound may also find use in developing pesticides or herbicides due to its biological activity .
Interaction studies involving 2-hydroxy-3-nitropyridine have indicated its potential effects on biological systems. Research has shown that it can interact with cellular enzymes and receptors, influencing metabolic pathways. These interactions are crucial for understanding its pharmacological effects and potential therapeutic uses .
Several compounds share structural similarities with 2-hydroxy-3-nitropyridine. Here are some notable examples:
The uniqueness of 2-hydroxy-3-nitropyridine lies in its specific combination of functional groups that provide distinct chemical reactivity and biological activity compared to these similar compounds.
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








